

An In-Depth Technical Guide to the Spectroscopic Data of Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Pyrimidine-4-carbaldehyde**

Cat. No.: **B152824**

[Get Quote](#)

Foreword for the Research Community: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. **Pyrimidine-4-carbaldehyde**, a key building block, presents a unique spectroscopic fingerprint essential for its unambiguous identification and for monitoring its transformations in complex chemical environments. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **pyrimidine-4-carbaldehyde**. It is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations that a senior application scientist would employ in the field.

Molecular Structure and Its Spectroscopic Implications

Pyrimidine-4-carbaldehyde ($C_5H_4N_2O$) is an aromatic aldehyde where the formyl group is attached to the 4-position of a pyrimidine ring. This arrangement of a π -deficient diazine ring directly conjugated with a carbonyl group dictates the electronic environment of the molecule and, consequently, its interaction with various spectroscopic probes. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of **Pyrimidine-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **pyrimidine-4-carbaldehyde**, both ^1H and ^{13}C NMR provide critical information about the connectivity and electronic environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **pyrimidine-4-carbaldehyde** is characterized by distinct signals for the aldehydic proton and the three aromatic protons on the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group significantly deshields these protons, causing them to resonate at high chemical shifts (downfield).

Experimental Protocol: ^1H NMR Sample Preparation

- Analyte Preparation: Accurately weigh approximately 5-10 mg of **pyrimidine-4-carbaldehyde**.
- Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts. For this guide, we will reference data obtained in CDCl_3 .
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
- Analysis: Acquire the ^1H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Data Summary: ^1H NMR of **Pyrimidine-4-carbaldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-aldehyde	~10.2	singlet	-
H2	~9.5	singlet	-
H6	~9.2	doublet	~5.0
H5	~8.1	doublet	~5.0

Interpretation and Insights:

- Aldehydic Proton (H-aldehyde): The singlet at ~10.2 ppm is highly characteristic of an aldehydic proton and is significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.
- H2 Proton: The proton at the 2-position is the most deshielded of the ring protons, appearing as a singlet around 9.5 ppm. Its proximity to both ring nitrogens results in a strong downfield shift.
- H6 and H5 Protons: These two protons form a coupled system, appearing as doublets. H6 is adjacent to a nitrogen atom, leading to a more downfield shift (~9.2 ppm) compared to H5 (~8.1 ppm). The coupling constant of approximately 5.0 Hz is typical for ortho-coupling in such a six-membered heterocyclic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Data Summary: ¹³C NMR of **Pyrimidine-4-carbaldehyde**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (aldehyde)	~193
C4	~160
C2	~159
C6	~158
C5	~122

Interpretation and Insights:

- **Carbonyl Carbon (C=O):** The signal at ~193 ppm is characteristic of an aldehyde carbonyl carbon, which is highly deshielded.
- **Ring Carbons (C2, C4, C6):** These carbons are significantly deshielded due to their direct attachment to or proximity to the electronegative nitrogen atoms, with chemical shifts in the range of 158-160 ppm.
- **C5 Carbon:** This carbon is the most shielded of the ring carbons, appearing at ~122 ppm, as it is not directly bonded to a nitrogen atom.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- **Background Scan:** Record a background spectrum to subtract atmospheric and instrumental interferences.

- Sample Application: Place a small amount of **pyrimidine-4-carbaldehyde** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Data Summary: Key IR Absorptions for **Pyrimidine-4-carbaldehyde**

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3050	C-H stretch (aromatic)	Medium
~2850, ~2750	C-H stretch (aldehyde)	Weak
~1710	C=O stretch (carbonyl)	Strong
~1580-1400	C=C and C=N stretches	Medium
~1200	C-H in-plane bend	Medium
~850	C-H out-of-plane bend	Strong

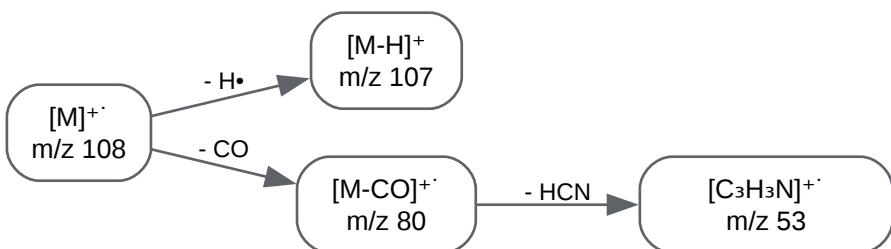
Interpretation and Insights:

- Carbonyl Stretch (C=O): The strong absorption at $\sim 1710 \text{ cm}^{-1}$ is a definitive indicator of the carbonyl group. Its position is influenced by conjugation with the pyrimidine ring.
- Aldehyde C-H Stretch: The pair of weak bands around 2850 and 2750 cm^{-1} (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde.
- Aromatic Stretches: The C-H stretching of the aromatic ring appears above 3000 cm^{-1} , while the C=C and C=N ring stretching vibrations are observed in the 1580-1400 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Data Summary: Key Fragments in the Mass Spectrum of **Pyrimidine-4-carbaldehyde**

m/z	Proposed Fragment	Relative Intensity
108	$[M]^{+}$	High
107	$[M-H]^{+}$	High
80	$[M-CO]^{+}$	Medium
53	$[C_3H_3N]^{+}$	Medium

Interpretation and Insights:

- Molecular Ion Peak ($[M]^{+}$): The peak at m/z 108 corresponds to the molecular weight of **pyrimidine-4-carbaldehyde**, confirming its elemental composition.
- $[M-H]^{+}$ Peak: A prominent peak at m/z 107 results from the loss of the aldehydic hydrogen atom.
- $[M-CO]^{+}$ Peak: The loss of a neutral carbon monoxide molecule from the molecular ion gives rise to a fragment at m/z 80, which corresponds to the pyrimidine radical cation.
- Further Fragmentation: The pyrimidine ring can further fragment, leading to characteristic peaks such as m/z 53.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **Pyrimidine-4-carbaldehyde** in EI-MS.

Conclusion

The spectroscopic data of **pyrimidine-4-carbaldehyde** provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and mass spectrometry allows for its unambiguous identification and provides a foundation for understanding its reactivity and potential applications. Each technique offers a unique and complementary perspective, and a comprehensive analysis requires the integration of data from all three. This guide serves as a foundational reference for researchers working with this important heterocyclic building block.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Pyrimidine-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152824#spectroscopic-data-of-pyrimidine-4-carbaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com